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Introduction
Paxillin (PXN) is a pivotal multi-domain scaffold protein residing at the dynamic interface

between the cell and the extracellular matrix (ECM).[1][2] It plays a crucial role in the

transduction of signals from the cellular microenvironment, influencing cell adhesion, migration,

and gene expression.[1][2] First identified in the early 1990s, paxillin has since emerged as a

key player in a multitude of cellular processes and a subject of intense research in fields

ranging from developmental biology to cancer therapeutics. This technical guide provides an in-

depth exploration of the discovery and foundational history of the paxillin protein, detailing the

initial characterization, key experimental methodologies, and early understanding of its function

in cellular signaling.

The Discovery of Paxillin
Paxillin was first described in 1990 as a 68 kDa, tyrosine-phosphorylated cytoskeletal protein

by Christopher E. Turner, John R. Glenney, Jr., and Keith Burridge.[3][4] The protein was

identified as a component of focal adhesions, which are specialized structures that mediate the

connection between the actin cytoskeleton and the ECM.[5] A key initial finding was the

demonstration of a specific in vitro interaction between paxillin and another focal adhesion

protein, vinculin.[5][6]
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Prior to this, a 68-kD protein had been noted as a major substrate of the v-Src tyrosine kinase

in Rous sarcoma virus-transformed cells, and this was later confirmed to be paxillin.[1][5] This

early observation hinted at paxillin's involvement in signaling pathways related to cell growth

and transformation.

The name "paxillin" was coined for this newly identified protein. It was purified from chicken

gizzard smooth muscle, which provided a rich source for its initial biochemical characterization.

[5][6]

Initial Characterization and Quantitative Data
The initial characterization of paxillin in the early 1990s laid the groundwork for understanding

its biochemical and biophysical properties. The data from these seminal studies are

summarized in the table below.

Property Reported Value(s) Organism/Source Reference

Molecular Weight

65-70 kD (diffuse

band on SDS-PAGE);

68 kD

Chicken Gizzard

Smooth Muscle
[5][6]

Isoelectric Point (pI)

Multiple isoforms with

pIs ranging from 6.31

to 6.85

Chicken Gizzard

Smooth Muscle
[5][6]

Key Early Experimental Findings and Methodologies
The discovery and initial understanding of paxillin were underpinned by a series of key

experiments. The detailed protocols for these pioneering studies are outlined below, based on

the methodologies described in the foundational papers and common laboratory practices of

the era.

Protein Purification from Chicken Gizzard Smooth
Muscle
The initial purification of paxillin was crucial for its characterization. The following is a

representative protocol based on the methods used for purifying cytoskeletal proteins from
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chicken gizzard in the late 1980s and early 1990s.

Objective: To isolate paxillin from chicken gizzard smooth muscle.

Principle: This protocol involves the extraction of proteins from minced chicken gizzard,

followed by a series of column chromatography steps to separate paxillin from other cellular

components based on its biochemical properties.

Materials:

Fresh chicken gizzards

Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 25 mM KCl, 5 mM EGTA, 1 mM MgCl2, 0.5 mM

DTT, 0.1 mM PMSF

DEAE-cellulose column

Hydroxyapatite column

Gel filtration column (e.g., Sephacryl S-300)

Gradient buffer A: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT

Gradient buffer B: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT, 500 mM KCl

SDS-PAGE reagents

Procedure:

Tissue Preparation: Mince fresh chicken gizzards and homogenize in ice-cold Extraction

Buffer.

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at

4°C to pellet cellular debris.

DEAE-Cellulose Chromatography: Load the supernatant onto a DEAE-cellulose column

equilibrated with Gradient Buffer A. Elute bound proteins with a linear gradient of KCl (0-500
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mM) using Gradient Buffer B. Collect fractions and analyze by SDS-PAGE to identify those

containing a ~68 kD protein.

Hydroxyapatite Chromatography: Pool the paxillin-containing fractions, dialyze against a

low-salt buffer, and load onto a hydroxyapatite column. Elute with a phosphate gradient.

Gel Filtration Chromatography: Further purify the paxillin-containing fractions by gel filtration

chromatography to separate proteins based on size.

Analysis: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining to

assess purity.

In Vitro Vinculin Binding Assay
A key early discovery was the direct interaction between paxillin and vinculin. The following

protocol describes a method to demonstrate this interaction in vitro.

Objective: To determine if purified paxillin directly binds to vinculin.

Principle: This assay involves separating vinculin and its fragments by SDS-PAGE, transferring

them to a membrane, and then probing the membrane with radiolabeled paxillin to detect

binding.

Materials:

Purified paxillin

Purified vinculin

Staphylococcus aureus V8 protease

SDS-PAGE reagents

Nitrocellulose membrane

Radiolabeling reagent for paxillin (e.g., 125I)

Blocking buffer (e.g., 5% non-fat dry milk in TBST)
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Wash buffer (TBST)

Procedure:

Vinculin Digestion: Incubate purified vinculin with Staphylococcus aureus V8 protease to

generate fragments.

SDS-PAGE and Transfer: Separate the intact vinculin and its fragments by SDS-PAGE.

Transfer the proteins to a nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific binding.

Probing with Labeled Paxillin: Incubate the membrane with radiolabeled paxillin in blocking

buffer overnight at 4°C.

Washing: Wash the membrane extensively with wash buffer to remove unbound paxillin.

Autoradiography: Expose the membrane to X-ray film to visualize the bands to which

radiolabeled paxillin has bound.

Immunoprecipitation and Western Blotting for
Phosphotyrosine
The discovery that paxillin is tyrosine-phosphorylated upon cell adhesion to the ECM was a

landmark finding. The following is a representative protocol for immunoprecipitating

phosphotyrosine-containing proteins and detecting them by Western blot.

Objective: To demonstrate the tyrosine phosphorylation of paxillin in response to cell adhesion.

Principle: Cells are lysed under conditions that preserve phosphorylation. Proteins containing

phosphotyrosine are then immunoprecipitated using an anti-phosphotyrosine antibody. The

immunoprecipitated proteins are then separated by SDS-PAGE and probed with an anti-

paxillin antibody via Western blot.

Materials:
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Cell culture (e.g., fibroblasts)

Fibronectin-coated and uncoated culture dishes

Lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate)

Anti-phosphotyrosine antibody

Protein A/G-agarose beads

Anti-paxillin antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE reagents

PVDF membrane

Procedure:

Cell Culture and Stimulation: Plate cells on fibronectin-coated and uncoated dishes and

culture for a specified time.

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

Immunoprecipitation:

Pre-clear the cell lysates with protein A/G-agarose beads.

Incubate the pre-cleared lysates with an anti-phosphotyrosine antibody overnight at 4°C.

Add protein A/G-agarose beads to capture the antibody-protein complexes.

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE

sample buffer. Separate the eluted proteins by SDS-PAGE.
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Western Blotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer.

Incubate the membrane with a primary antibody against paxillin.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Early Signaling Pathways and Functional Insights
The initial studies on paxillin provided the first glimpses into its role as a signaling scaffold.

The tyrosine phosphorylation of paxillin upon integrin-mediated cell adhesion suggested its

involvement in "outside-in" signaling, where signals from the ECM are transmitted into the cell

to regulate cellular behavior.

The key components of the early understood paxillin signaling pathway were:

Integrins: Transmembrane receptors that bind to ECM components and initiate intracellular

signaling.

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is recruited to focal

adhesions and activated upon integrin clustering. FAK was found to phosphorylate paxillin.

Src: A proto-oncogenic non-receptor tyrosine kinase that also localizes to focal adhesions

and contributes to paxillin phosphorylation.

Vinculin: A cytoskeletal protein that binds to paxillin and links it to the actin cytoskeleton.

The prevailing model at the time was that upon cell adhesion, integrin clustering leads to the

recruitment and activation of FAK and Src, which in turn phosphorylate paxillin. This

phosphorylation was thought to create docking sites for other signaling molecules, thereby

assembling a signaling complex at focal adhesions. The interaction with vinculin provided a

direct link to the actin cytoskeleton, suggesting a role for paxillin in regulating cell adhesion

and migration.
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Visualizations
The following diagrams illustrate the key concepts from the early research on paxillin.

Initial Observation

Purification & Characterization

Interaction Studies

68 kD v-Src Substrate
in Transformed Cells

Paxillin (68 kD)

Identified as

Chicken Gizzard
Smooth Muscle

Protein Purification
(Chromatography)

Source for Yields

In Vitro
Binding Assay

Tested in

Vinculin
Tested in

Interaction
Demonstrates

Click to download full resolution via product page

A flowchart illustrating the key steps in the discovery and initial characterization of paxillin.
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A diagram of the early understanding of the paxillin signaling pathway at focal adhesions.
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A simplified workflow for demonstrating the tyrosine phosphorylation of paxillin upon cell
adhesion.

Conclusion
The discovery of paxillin in 1990 marked a significant step forward in our understanding of the

molecular machinery that governs cell adhesion and signaling. The early research not only

identified a new and important protein but also provided foundational insights into the dynamic
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nature of focal adhesions as critical signaling hubs. The initial characterization of its

biochemical properties, its interaction with vinculin, and its tyrosine phosphorylation in response

to extracellular cues established paxillin as a key adaptor protein. This early work paved the

way for decades of subsequent research that has further elucidated the complex roles of

paxillin in health and disease, making it a continued area of interest for both basic research

and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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